

The Toxicological Profile of Cedrenol: A Technical Guide

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Compound of Interest		
Compound Name:	Cedrenol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedarwood, is utilized in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of **cedrenol**. Due to the limited availability of detailed study reports on **cedrenol** in the public domain, this document synthesizes the existing data and outlines the standard experimental protocols, based on internationally recognized guidelines from the Organisation for Economic Cooperation and Development (OECD), that are employed to assess the safety of chemical substances. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting a clear, in-depth look at the current state of knowledge regarding **cedrenol**'s safety and by providing a framework for any future toxicological evaluation.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For **cedrenol**, data on acute oral and dermal toxicity are available.

Quantitative Data



Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]
LD50	Rabbit	Dermal	> 5000 mg/kg	Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]

Table 1: Acute Toxicity of Cedrenol

Experimental Protocols

While the specific protocols for the studies cited above are not publicly available, a typical acute oral toxicity study would follow OECD Guideline 423, and an acute dermal toxicity study would adhere to OECD Guideline 402.

Acute Oral Toxicity Study Workflow (OECD 423).

Methodology:

- Test System: Typically, young adult female rats are used.
- Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
- Endpoint: The study allows for the determination of the acute toxic class of the substance and an estimation of the LD50.

Acute Dermal Toxicity Study Workflow (OECD 402).



Methodology:

- Test System: Healthy young adult rats or rabbits are commonly used.
- Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- Observation Period: Animals are observed for mortality, signs of toxicity, and local skin reactions for up to 14 days.
- Endpoint: The study provides information on the dermal LD50 of the substance.

Skin Irritation and Sensitization

The potential of a substance to cause skin irritation (a direct localized inflammatory reaction) and sensitization (an allergic reaction after repeated exposure) is a critical component of its safety assessment.

Quantitative and Qualitative Data

Test Type	Species	Concentration	Result	Reference
Human Patch Test	Human	8% solution	No irritation or sensitization	Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1]

Table 2: Skin Irritation and Sensitization of Cedrenol

Experimental Protocol

The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate the skin irritation and sensitization potential of a substance in humans.



Human Repeat Insult Patch Test (HRIPT) Workflow.

Methodology:

- Study Population: A panel of healthy human volunteers is recruited.
- Induction Phase: The test material (cedrenol at a specified concentration in a suitable
 vehicle) is applied to the same site on the skin under an occlusive patch multiple times over
 a period of several weeks (e.g., three times a week for three weeks).
- Rest Period: A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential allergic sensitivity.
- Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site.
- Evaluation: The test sites are scored for signs of irritation (during the induction phase) and sensitization (during the challenge phase) by a trained evaluator at specific time points after patch removal.

Genotoxicity

Genotoxicity tests are designed to detect substances that can cause damage to the genetic material of cells. A comprehensive assessment typically involves a battery of in vitro and in vivo tests. While no specific genotoxicity data for **cedrenol** was found, a bacterial reverse mutation assay (Ames test) on the closely related substance, cedrol, was negative.

Standard Genotoxicity Testing Battery

A standard battery of genotoxicity tests would include:

- A test for gene mutation in bacteria (Ames Test, OECD 471).
- An in vitro cytogenicity test in mammalian cells or an in vitro mouse lymphoma assay (OECD 487 or 490).
- An in vivo test for genotoxicity, such as the in vivo mammalian erythrocyte micronucleus test (OECD 474).



Bacterial Reverse Mutation Assay (Ames Test) Workflow (OECD 471).

Methodology:

- Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.
- Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure. No subchronic or chronic toxicity data for **cedrenol** are publicly available. A standard study to assess subchronic toxicity is the 90-day oral toxicity study (OECD 408).

90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408)

90-Day Oral Toxicity Study Workflow (OECD 408).

Methodology:

- Test System: Typically, groups of male and female rats are used.
- Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet)
 daily for 90 days at three or more dose levels, along with a control group.
- Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.
- Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined histopathologically.



 Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring. There is no specific data on the reproductive or developmental toxicity of **cedrenol**. Standard screening tests include the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) and OECD 414 (Prenatal Developmental Toxicity Study).

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Representative Protocol based on OECD 422)

Reproductive/Developmental Toxicity Screening Test Workflow (OECD 422).

Methodology:

- Test System: Groups of male and female rats.
- Dosing: The test substance is administered to males and females before mating, and to females during gestation and lactation.
- Endpoints: The study evaluates effects on mating performance, fertility, pregnancy and parturition, as well as the viability, growth, and development of the offspring. It also provides data on repeated dose toxicity in the parental animals.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to identify the tumorigenic potential of a substance. No carcinogenicity data for **cedrenol** are available. A standard carcinogenicity bioassay is conducted according to OECD Guideline 451.

Carcinogenicity Study (Representative Protocol based on OECD 451)



Carcinogenicity Study Workflow (OECD 451).

Methodology:

- Test System: Typically conducted in two rodent species (rats and mice) of both sexes.
- Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).
- Observations: Animals are monitored for clinical signs, body weight changes, and the development of palpable masses.
- Endpoint: A comprehensive histopathological examination of all tissues from all animals is conducted to identify any increase in the incidence of neoplasms.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity associated with **cedrenol**. Future research in this area would be beneficial for a more complete understanding of its safety profile.

Conclusion

The available toxicological data for **cedrenol** indicate a low order of acute toxicity via the oral and dermal routes. It is not considered to be a skin irritant or sensitizer in humans at a concentration of 8%. However, there is a significant lack of publicly available data regarding its potential for genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. While the absence of alerts from closely related substances like cedrol in some assays is reassuring, a comprehensive safety assessment of **cedrenol** would require further studies conducted according to current international guidelines. The experimental protocols and workflows outlined in this guide, based on OECD test guidelines, provide a framework for such future investigations. This technical guide serves as a summary of the current knowledge and a roadmap for the further toxicological evaluation of **cedrenol**.

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References

- 1. cedrenol, 28231-03-0 [thegoodscentscompany.com]
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